molecular formula C7H12F2O B2462016 4-(Difluoromethyl)cyclohexan-1-ol CAS No. 1780532-19-5

4-(Difluoromethyl)cyclohexan-1-ol

Cat. No. B2462016
CAS RN: 1780532-19-5
M. Wt: 150.169
InChI Key: ROILISFRTKDLLD-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1780532-19-5 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 4-(difluoromethyl)cyclohexan-1-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(Difluoromethyl)cyclohexan-1-ol” is 1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(Difluoromethyl)cyclohexan-1-ol” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the web search results.

Scientific Research Applications

Synthesis and Molecular Recognition

4-(Difluoromethyl)cyclohexan-1-ol has been utilized as a homochiral building block in the synthesis of cyclohexane polyols, including the synthesis of (+)-fortamine and pseudosugars of various series, such as allo-, gulo-, manno-, and talo-series. This demonstrates its utility in the synthesis of complex organic compounds (Pingli & Vandewalle, 1994).

Chiral Auxiliaries and Enantioselective Synthesis

It has been used as a chiral auxiliary in the enantioselective synthesis of α-hydroxy acids. This application showcases the compound's importance in achieving high optical purities in the synthesis of organic molecules (Basavaiah & Krishna, 1995).

Fluorescence Spectroscopy

The compound, obtained through chemical and bio-catalytic steps, has been employed as a chiral solvating agent for molecular recognition of enantiomers of acids. This application is important for the detection of isomers in α-substituted carboxylic acids, phosphoric acids, amino acids, and dipeptides using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Flame Retardant Research

Research into the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane has revealed insights into its thermal stability and the presence of its isomers in environmental samples, which is crucial for understanding the environmental impact of such compounds (Arsenault et al., 2008).

Polymer Science

4-(Difluoromethyl)cyclohexan-1-ol has been involved in the synthesis and properties of organosoluble polyimides, demonstrating its utility in creating materials with excellent solubility and thermal stability, important for industrial applications (Yang, Su, & Hsiao, 2004).

Safety and Hazards

The safety information for “4-(Difluoromethyl)cyclohexan-1-ol” includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILISFRTKDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780532-19-5
Record name 4-(difluoromethyl)cyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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